molecular formula C8H16ClNO B3112635 rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride CAS No. 1909287-97-3

rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride

Cat. No. B3112635
CAS RN: 1909287-97-3
M. Wt: 177.67
InChI Key: XSEBYVVWEMOGOZ-WLYNEOFISA-N
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Description

“rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride” is likely a chiral compound, which means it has non-superimposable mirror images, often referred to as enantiomers . The “rac-” prefix indicates that it is a racemic mixture, a 1:1 mixture of two enantiomers .


Molecular Structure Analysis

As a chiral compound, “rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride” likely exhibits optical activity, meaning it can rotate plane-polarized light . The specific rotation would depend on the configuration of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperidinols, for example, might undergo reactions typical for secondary amines and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility could be influenced by the polar hydroxyl (OH) and amine (NH) groups .

Mechanism of Action

The mechanism of action would depend on the biological or chemical system in which “rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride” is used. Without specific context or research, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for studying this compound would depend on its potential applications. It could be interesting for researchers in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

(2S,4R)-2-cyclopropylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEBYVVWEMOGOZ-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(CCN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1O)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride
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rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride
Reactant of Route 3
rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride
Reactant of Route 4
rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride
Reactant of Route 5
rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride
Reactant of Route 6
rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride

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